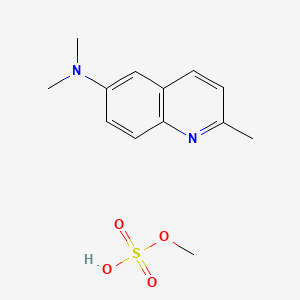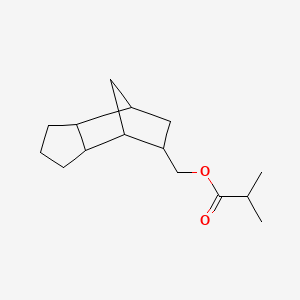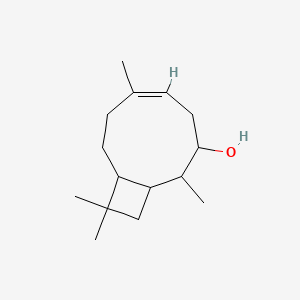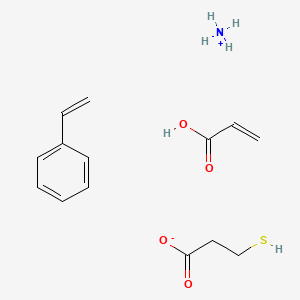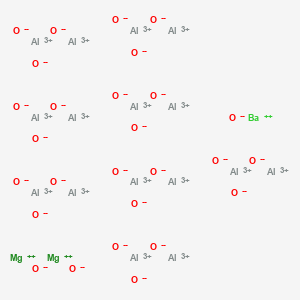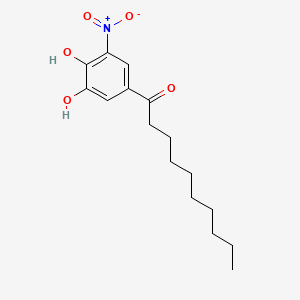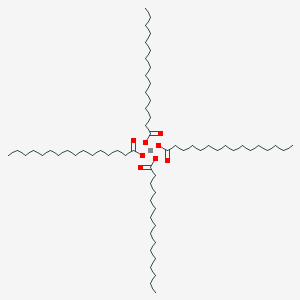
Zirconium palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium palmitate is a chemical compound formed by the reaction of zirconium with palmitic acid. Palmitic acid is a saturated fatty acid commonly found in animals and plants. This compound is known for its unique properties, including its use as a catalyst and its applications in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Zirconium palmitate can be synthesized through various chemical methods. One common method involves the reaction of zirconium chloride with palmitic acid in an organic solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors. The process involves the controlled addition of zirconium chloride to a solution of palmitic acid, followed by heating and stirring to ensure complete reaction. The resulting product is then purified through filtration and drying to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Zirconium palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: this compound can participate in substitution reactions where the palmitate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Zirconium oxide and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
科学的研究の応用
Zirconium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other materials.
作用機序
The mechanism of action of zirconium palmitate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, its mechanism may involve interactions with cellular membranes and proteins, leading to its observed antimicrobial and antioxidant effects.
類似化合物との比較
Similar Compounds
Zirconium stearate: Another zirconium fatty acid salt with similar properties and applications.
Zirconium oleate: Known for its use in coatings and as a dispersing agent.
Zirconium acetate: Used in textile and paper industries for its binding properties.
Uniqueness
Zirconium palmitate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its applications in catalysis and biomedical research highlight its versatility compared to other zirconium compounds.
特性
CAS番号 |
23337-55-5 |
|---|---|
分子式 |
C64H124O8Zr |
分子量 |
1112.9 g/mol |
IUPAC名 |
hexadecanoate;zirconium(4+) |
InChI |
InChI=1S/4C16H32O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h4*2-15H2,1H3,(H,17,18);/q;;;;+4/p-4 |
InChIキー |
KWZGKCSCNHUBBU-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


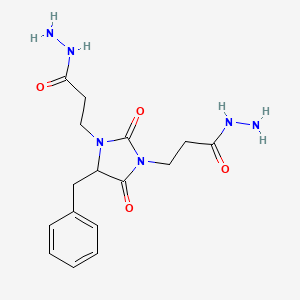
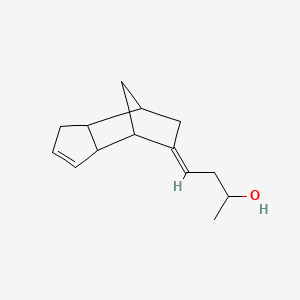
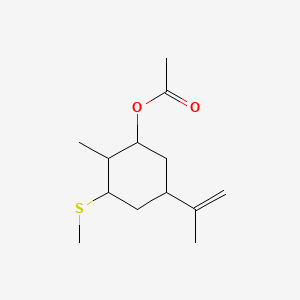
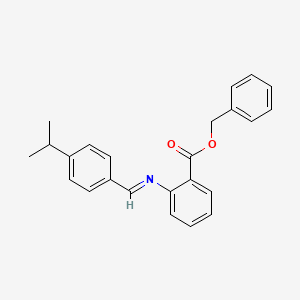
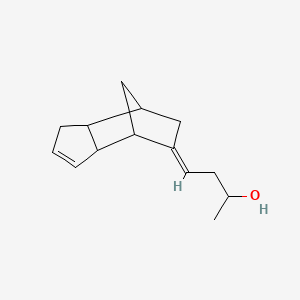
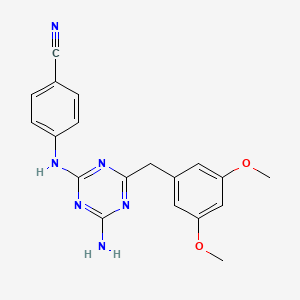
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
